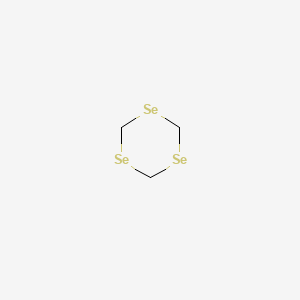
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is an organic compound with the molecular formula C25H24O5. It is a derivative of benzoic acid and is characterized by the presence of two benzyloxy groups, a formyl group, and a methyl group attached to the benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate typically involves the esterification of 2,4-dibenzyloxy-3-formyl-6-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 2,4-dibenzyloxy-3-carboxy-6-methylbenzoic acid.
Reduction: 2,4-dibenzyloxy-3-hydroxymethyl-6-methylbenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the benzyloxy groups can undergo cleavage to release benzyl alcohol. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-formyl-2,4-dihydroxy-6-methylbenzoate: Similar structure but with hydroxyl groups instead of benzyloxy groups.
Ethyl 2,4-dihydroxy-3-formyl-6-methylbenzoate: Another similar compound with hydroxyl groups.
Uniqueness
Ethyl 2,4-dibenzyloxy-3-formyl-6-methylbenzoate is unique due to the presence of benzyloxy groups, which can influence its reactivity and biological activity. The benzyloxy groups can provide steric hindrance and electronic effects that are not present in similar compounds with hydroxyl groups .
Propiedades
Fórmula molecular |
C25H24O5 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
ethyl 3-formyl-6-methyl-2,4-bis(phenylmethoxy)benzoate |
InChI |
InChI=1S/C25H24O5/c1-3-28-25(27)23-18(2)14-22(29-16-19-10-6-4-7-11-19)21(15-26)24(23)30-17-20-12-8-5-9-13-20/h4-15H,3,16-17H2,1-2H3 |
Clave InChI |
PFCAJOHEGPKVQP-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C(=C(C=C1C)OCC2=CC=CC=C2)C=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)







![N,N'-[Disulfanediyldi(propane-2,1-diyl)]di(propan-1-amine)](/img/structure/B14756176.png)
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)




